Structural Differentiation from Morpholinoethyl-Nicotinamides via Heterocyclic Linker
The target compound features a 2,4-dioxo-1,3-oxazolidin-3-yl ethyl linker, replacing the morpholinoethyl group found in the well-characterized MAO inhibitor WAY-620147 (N-(2-morpholinoethyl)nicotinamide). While WAY-620147 inhibits MAO-A with an IC50 of 26 µM and MAO-B with an IC50 of 55 µM, the oxazolidinedione ring in the target compound introduces additional carbonyl oxygen atoms capable of altering hydrogen-bond networks within the substrate cavity [1]. This structural variance is a class-level determinant of isoform selectivity and potency, although direct comparative IC50 data for the target compound remain unpublished [1].
| Evidence Dimension | Linker chemistry and heterocyclic structure |
|---|---|
| Target Compound Data | 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide (oxazolidine-2,4-dione linker) |
| Comparator Or Baseline | WAY-620147 (N-(2-morpholinoethyl)nicotinamide); MAO-A IC50 = 26 µM, MAO-B IC50 = 55 µM [1] |
| Quantified Difference | Not available – direct target compound IC50 values vs. MAO-A/B are not reported in public literature |
| Conditions | MAO-Glo assay, recombinant human enzymes, 60 min incubation [1] |
Why This Matters
The oxazolidinedione linker differentiates the compound from commercially available morpholinoethyl nicotinamides, making it a valuable probe for SAR studies where linker-dependent MAO isoform selectivity is the experimental variable.
- [1] Lei Shi, Ying Yang, Zi-Lin Li, Zhen-Wei Zhu, Chang-Hong Liu, & Hai-Liang Zhu. (2010). Design of novel nicotinamides as potent and selective monoamine oxidase A inhibitors. Bioorganic & Medicinal Chemistry, 18(4), 1659–1664. DOI: 10.1016/j.bmc.2009.12.065. View Source
